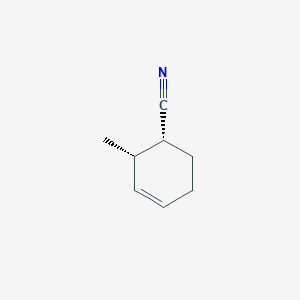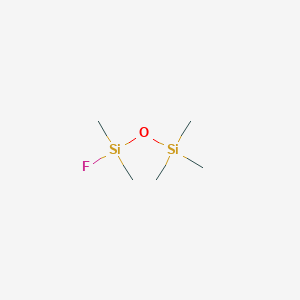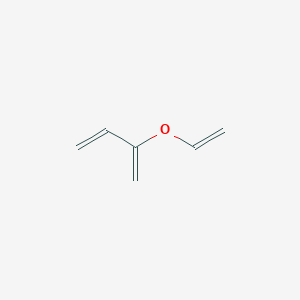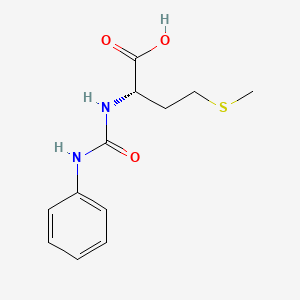
N-(Phenylcarbamoyl)-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenylcarbamoyl-methionine is a synthetic derivative of the amino acid methionine. This compound is characterized by the presence of a phenylcarbamoyl group attached to the methionine molecule. Methionine itself is an essential sulfur-containing amino acid that plays a crucial role in various metabolic processes. The modification of methionine with a phenylcarbamoyl group can enhance its stability and introduce new chemical properties, making it valuable for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-phenylcarbamoyl-methionine typically involves the reaction of methionine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Methionine+Phenyl Isocyanate→N-phenylcarbamoyl-methionine
The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of N-phenylcarbamoyl-methionine may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps for the recovery and recycling of solvents and unreacted starting materials to improve efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: N-phenylcarbamoyl-methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylcarbamoyl group can be reduced under specific conditions to yield the corresponding amine.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: N-phenylcarbamoyl-methionine amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-phenylcarbamoyl-methionine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying the reactivity of phenylcarbamoyl groups.
Biology: Investigated for its potential role in modulating biological processes due to its structural similarity to methionine.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-phenylcarbamoyl-methionine involves its interaction with various molecular targets and pathways. The phenylcarbamoyl group can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. In biological systems, it may act as a prodrug, releasing methionine upon enzymatic cleavage, thereby exerting its effects through the methionine metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
N-phenylcarbamoyl-methionine can be compared with other similar compounds such as:
N-carbamoyl-methionine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
N-phenylcarbamoyl-cysteine: Contains a thiol group instead of a thioether, leading to distinct biological activities.
N-phenylcarbamoyl-alanine: Lacks the sulfur atom, affecting its stability and reactivity.
The uniqueness of N-phenylcarbamoyl-methionine lies in its combination of the phenylcarbamoyl group and the methionine backbone, which imparts specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
55021-15-3 |
|---|---|
Molekularformel |
C12H16N2O3S |
Molekulargewicht |
268.33 g/mol |
IUPAC-Name |
(2S)-4-methylsulfanyl-2-(phenylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C12H16N2O3S/c1-18-8-7-10(11(15)16)14-12(17)13-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1 |
InChI-Schlüssel |
HQLHNJUMHYRCJL-JTQLQIEISA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NC(=O)NC1=CC=CC=C1 |
Kanonische SMILES |
CSCCC(C(=O)O)NC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



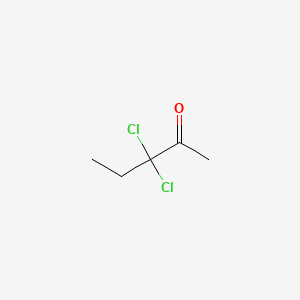
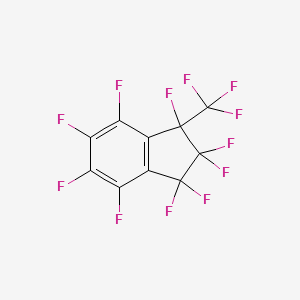
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)
![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)

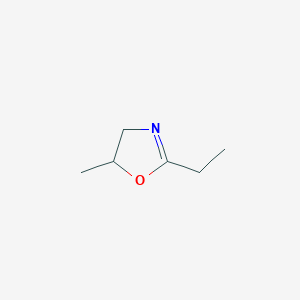
![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)

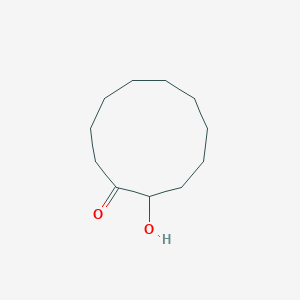
![2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14630073.png)
